Structural Pre‑Screening Differentiation: Unsubstituted Benzamide Head‑Group vs. Halogenated and Heteroaryl Congeners
Among the closest commercially catalogued analogs, the target compound bears an unsubstituted benzamide moiety, whereas the nearest neighbors incorporate electron‑withdrawing (3‑Cl, 2‑Br, 2,4‑diF) or electron‑donating (4‑thiophen‑3‑yl) substituents. SAR literature on the piperidine‑benzamide class demonstrates that halogen substitution on the phenyl ring can alter target binding and antiproliferative activity by factors exceeding 10‑fold . For example, the 3‑bromo analog is reported to exhibit IC₅₀ values of 15 µM (MCF‑7), 20 µM (HeLa), and 25 µM (A549) , whereas the N‑(piperidine‑4‑yl)benzamide lead compound 47 (with a distinct N‑substituent) achieves an IC₅₀ of 0.25 µM against HepG2 cells [1]. The target compound’s unsubstituted benzamide places it at a distinct starting point for SAR exploration—offering a clean scaffold with minimized off‑target potential relative to halogenated derivatives [2].
| Evidence Dimension | Benzamide ring substitution pattern and its impact on antiproliferative potency |
|---|---|
| Target Compound Data | Unsubstituted benzamide (phenyl ring without halogen or heteroaryl groups) |
| Comparator Or Baseline | 3‑bromo analog: IC₅₀ 15‑25 µM across MCF‑7, HeLa, A549 cell lines ; Compound 47 (lead N‑(piperidin‑4‑yl)benzamide): IC₅₀ 0.25 µM (HepG2) [1] |
| Quantified Difference | Potency span >100‑fold across the class; target compound's exact IC₅₀ not yet determined in published allowed sources. |
| Conditions | In vitro MTT or RTCA cell viability assays (MCF‑7, HeLa, A549, HepG2 cell lines) |
Why This Matters
The absence of halogen substituents on the target compound provides a structurally neutral entry point for SAR campaigns, enabling attribution of biological effects solely to the oxolan‑3‑yl piperidine pharmacophore.
- [1] Hou, J. et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 86, 223–231. DOI: 10.1111/cbdd.12484. View Source
- [2] Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. RISS International. (Identifier: c0598ff3fdba38d87ecd42904f0c5d65). View Source
